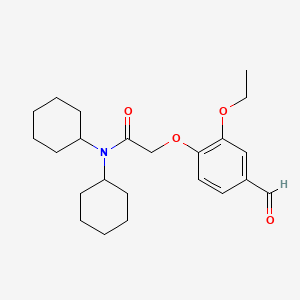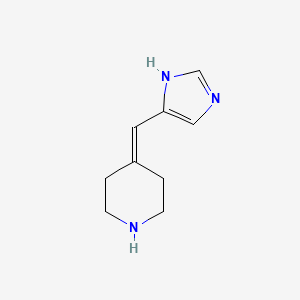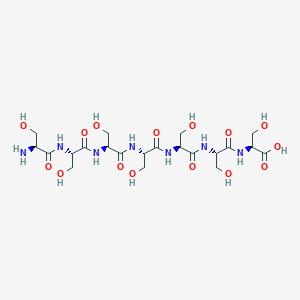
L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine is a peptide composed of seven serine residues linked together. This compound is a repetitive sequence of the amino acid serine, which is known for its role in protein synthesis and various metabolic pathways. Serine is a polar amino acid with a hydroxyl group, making it highly reactive and versatile in biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each serine residue is coupled to the growing peptide chain using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection steps: Protecting groups on the amino acids are removed after each coupling step to allow the next amino acid to attach.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through their natural protein synthesis machinery.
Analyse Des Réactions Chimiques
Types of Reactions
L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the serine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert any oxidized forms back to their original hydroxyl state.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield serine aldehyde or serine carboxylic acid, while substitution reactions can produce various serine derivatives.
Applications De Recherche Scientifique
L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It serves as a tool to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: Research on this peptide can provide insights into the role of serine-rich sequences in diseases and potential therapeutic applications.
Industry: It is used in the development of biomaterials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine involves its interaction with specific molecular targets. The hydroxyl groups on the serine residues can form hydrogen bonds and participate in various biochemical pathways. These interactions can affect enzyme activity, protein folding, and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Seryl-L-isoleucine: A dipeptide composed of serine and isoleucine.
L-Seryl-L-serine: A dipeptide composed of two serine residues.
L-Seryl-L-glutamine: A dipeptide composed of serine and glutamine.
Uniqueness
L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine is unique due to its repetitive serine sequence, which provides multiple hydroxyl groups for interactions. This repetitive structure can enhance its reactivity and binding affinity in biochemical processes compared to other peptides with different amino acid compositions.
Propriétés
Numéro CAS |
284470-71-9 |
|---|---|
Formule moléculaire |
C21H37N7O15 |
Poids moléculaire |
627.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C21H37N7O15/c22-8(1-29)15(36)23-9(2-30)16(37)24-10(3-31)17(38)25-11(4-32)18(39)26-12(5-33)19(40)27-13(6-34)20(41)28-14(7-35)21(42)43/h8-14,29-35H,1-7,22H2,(H,23,36)(H,24,37)(H,25,38)(H,26,39)(H,27,40)(H,28,41)(H,42,43)/t8-,9-,10-,11-,12-,13-,14-/m0/s1 |
Clé InChI |
PCDUALPXEOKZPE-DXCABUDRSA-N |
SMILES isomérique |
C([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)N)O |
SMILES canonique |
C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


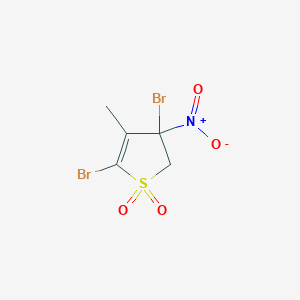
![3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline](/img/structure/B14250130.png)
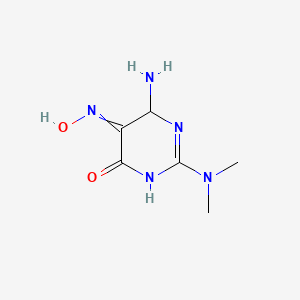
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14250136.png)
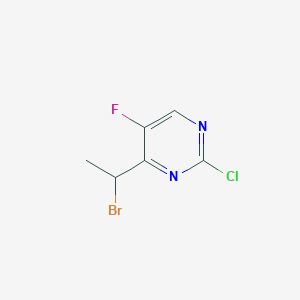
![N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine](/img/structure/B14250141.png)
![6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino-](/img/structure/B14250145.png)
![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)
![Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-](/img/structure/B14250157.png)
![2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14250163.png)

![Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester](/img/structure/B14250176.png)
